cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-8-12-6-15-7-13(12)9-16/h1-5,12-13,15H,6-10H2/t12-,13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLOYGBBFHCQCX-BETUJISGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tandem Cycloaddition and Lactamization Cascade
A recent approach involves a [3 + 2] cycloaddition of azomethine ylides with maleimides, followed by intramolecular lactamization to form hexahydropyrrolo[3,4-c]pyrrole derivatives. This method starts from α-amino acid methyl esters condensed with aromatic aldehydes (e.g., 2-nitrobenzaldehyde) to generate ester-stabilized azomethine ylides. The ylides react with maleimides to form the bicyclic hexahydropyrrolo[3,4-c]pyrrole skeleton.
- After the cycloaddition, reduction of nitro groups and unusual transamidation reactions yield the fused bicyclic system with the desired stereochemistry.
- Isolation of intermediate amides confirms the reaction pathway and stereochemical outcome.
This method is rapid and efficient, providing access to the hexahydropyrrolo[3,4-c]pyrrole core with high regio- and stereoselectivity.
Chiral β-Amino Ester Route with Protecting Group Manipulations
Another detailed synthetic sequence starts from chiral β-amino esters derived from 1,4-butanediol via chiral auxiliaries. The key steps include:
- Copper-catalyzed coupling to introduce aromatic substituents.
- Sequential N-, O-acylation steps to install protecting groups.
- Reduction of amide and ester functionalities to amines and alcohols using borane.
- Boc-protection of amines and tosylation of alcohols to facilitate cyclization.
- Treatment with sodium azide and methoxycarbonylation to introduce nitrile and ester groups.
- Reduction of nitriles to amines followed by Boc-protection to prevent side reactions.
- Final deprotection steps with methanolic HCl yield the target intermediate with cis-configuration.
This multi-step approach emphasizes stereochemical control through protecting group strategy and careful functional group interconversions.
Protecting Group Strategies
The carbobenzyloxy (Cbz) group at the 2-position is introduced or preserved through selective acylation and deprotection steps. The use of Boc and tosyl groups as temporary protecting groups on nitrogen and hydroxyl functionalities allows for selective transformations without racemization or isomerization.
- Removal of p-methoxyphenyl (PMP) protection by ceric ammonium nitrate (CAN).
- Boc-protection to stabilize amines during reductions.
- Tosylation to activate alcohols for subsequent substitution.
These protecting group manipulations are critical to obtaining the cis-isomer of the hexahydropyrrolo[3,4-c]pyrrole core.
Stereochemical Considerations
The cis-configuration at the 2-position is influenced by:
- The nature of the N-protecting group (e.g., tosyl group) that controls isomer formation via steric interactions.
- Hydrogenation and reductive amination steps that can induce isomerization.
- The stability of the cis versus trans isomers is affected by torsional strain and pseudo-1,3-diaxial interactions.
Studies indicate that tosyl protection favors cis-isomer formation, while its absence can lead to trans-isomers due to isomerization during hydrogenation.
Preparation Data Table
| Step | Reagents/Conditions | Key Transformations | Yield/Notes |
|---|---|---|---|
| 1 | Chiral β-amino ester from 1,4-butanediol + chiral auxiliary | Formation of chiral β-amino ester | Starting material |
| 2 | Copper-catalyzed coupling with 1,4-diiodobenzene | Introduction of aromatic substituent | High yield |
| 3 | Methyl ester formation, acetic anhydride treatment | N-, O-acylation | Controlled acylation |
| 4 | Ceric ammonium nitrate (CAN) | PMP group removal | Clean deprotection |
| 5 | Borane reduction | Amide and ester to amine/alcohol | Moderate yield |
| 6 | Boc-protection and tosylation | Protect amine and activate alcohol | Facilitates cyclization |
| 7 | Sodium azide in NMP, methoxycarbonylation | Azide substitution and ester formation | High yield |
| 8 | Sodium borohydride reduction, Boc-protection | Nitrile reduction and amine protection | Avoids tetracycle formation |
| 9 | Methanolic HCl deprotection | Final this compound | Isolated as HCl salt |
Summary of Research Findings
- The tandem [3 + 2] cycloaddition/lactamization cascade offers a rapid route to the hexahydropyrrolo[3,4-c]pyrrole core with high stereocontrol.
- Protecting group strategies are essential for controlling the stereochemical outcome and facilitating functional group transformations.
- The cis-configuration is favored by specific N-protecting groups and careful hydrogenation conditions.
- The synthetic routes allow for the introduction of diverse substituents, enabling analog development for biological evaluation.
This comprehensive analysis of preparation methods for this compound integrates mechanistic insights, stereochemical control, and practical handling considerations, providing a professional and authoritative resource for researchers engaged in the synthesis of this complex bicyclic compound.
Chemical Reactions Analysis
Types of Reactions
cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of base catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in synthetic applications.
Scientific Research Applications
Pharmaceutical Development
cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to be utilized in developing drugs targeting neurological disorders and other therapeutic areas.
Case Study: Neurological Disorders
Research has indicated that derivatives of hexahydropyrrolo compounds exhibit neuroprotective properties. For instance, studies have shown that specific analogs can modulate neurotransmitter systems, offering potential therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease .
Organic Synthesis
This compound is employed extensively in organic chemistry as a versatile building block for constructing complex molecules. Its ability to undergo various chemical transformations makes it invaluable for researchers aiming to create novel compounds.
Key Transformations:
- Coupling Reactions: The compound can participate in coupling reactions to form larger molecular frameworks.
- Functional Group Modifications: It allows for the introduction of diverse functional groups, enhancing the complexity of synthesized molecules .
Material Science
In material science, this compound contributes to the formulation of advanced materials. It is particularly noted for its role in developing polymers with enhanced properties for industrial applications.
Applications in Polymers:
- Conductive Polymers: The incorporation of this compound into polymer matrices can improve electrical conductivity.
- Biodegradable Materials: Its derivatives are being explored for creating environmentally friendly materials that degrade more efficiently than traditional plastics .
Biotechnology
In biotechnology, this compound aids in designing bioactive molecules. This application is particularly relevant in drug delivery systems where the compound can enhance the stability and efficacy of therapeutic agents.
Innovative Drug Delivery Systems:
Research has demonstrated that formulations incorporating this compound can achieve targeted delivery, reducing side effects and improving patient outcomes .
Research on Natural Products
The compound plays a significant role in the study of natural product synthesis. It assists scientists in exploring new natural compounds with potential therapeutic benefits.
Natural Product Synthesis:
Studies have focused on synthesizing alkaloids with interesting biological activity using hexahydropyrrolo scaffolds. These efforts highlight the importance of this compound as a precursor in synthesizing biologically active natural products .
Summary Table of Applications
| Application Area | Description | Notable Outcomes |
|---|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Potential neuroprotective agents identified |
| Organic Synthesis | Versatile building block for complex molecules | Facilitates diverse chemical transformations |
| Material Science | Formulation of advanced polymers | Improved electrical conductivity and biodegradability |
| Biotechnology | Design of bioactive molecules for drug delivery systems | Enhanced stability and efficacy of therapeutic agents |
| Research on Natural Products | Exploration of new natural compounds with therapeutic benefits | Synthesis of alkaloids with significant biological activity |
Mechanism of Action
The mechanism of action of cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below compares cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole with three analogues differing in substituents: Boc-protected , methyl-substituted , and benzyl-substituted derivatives.
Key Observations:
- Substituent Impact : The Cbz group (benzyloxycarbonyl) increases molecular weight compared to Boc (tert-butoxycarbonyl) and methyl groups. This affects solubility and reactivity in synthetic pathways .
- Purity Variability : The Boc analogue (97% purity) is commonly used in peptide synthesis due to its high purity, while the methyl variant (95%) is typically reserved for exploratory research .
- Stability : The Boc and Cbz derivatives require specialized storage (refrigeration or inert packaging), whereas the methyl variant is stable at room temperature .
This compound
- Role in Drug Discovery : Utilized as a chiral building block for protease inhibitors and kinase modulators due to its rigid bicyclic framework .
- Scalability : Available in bulk quantities (up to 1-ton super sacks) with customizable purity, supporting industrial-scale pharmaceutical production .
cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole
- Peptide Synthesis : The Boc group is acid-labile, making it ideal for temporary amine protection in solid-phase peptide synthesis (SPPS) .
- Commercial Availability : Supplied by Combi-Blocks Inc. in research-grade quantities (1g–100g) .
cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole
- Research Use : Primarily employed in preclinical studies for neurological targets (e.g., dopamine receptors) .
- Salt Forms : The dihydrochloride derivative (CAS: 1338729-66-0, 98% purity) enhances solubility for in vitro assays .
cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole
- Structural Simplicity : The benzyl group offers a balance between steric bulk and synthetic flexibility, though its applications are less documented compared to Cbz/Boc analogues .
Biological Activity
Cis-2-Cbz-hexahydropyrrolo[3,4-C]pyrrole is a compound belonging to the pyrrole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, antiproliferative effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that yield high-purity compounds suitable for biological testing. Various synthetic methodologies have been developed to optimize yield and purity while minimizing environmental impact. Recent studies emphasize the use of greener synthetic approaches that facilitate the formation of this complex structure with high efficiency and selectivity .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Anticancer Activity : Several studies have reported significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer. The compound has demonstrated an ability to induce apoptosis and cell cycle arrest in tumor cells.
- Antibacterial Properties : This compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics such as gentamicin .
- Antiviral Effects : Preliminary investigations suggest potential antiviral activity against HIV-1 at non-cytotoxic concentrations, indicating its promise in antiviral drug development .
Cytotoxicity and Antiproliferative Effects
A detailed analysis of the cytotoxicity and antiproliferative effects of this compound was conducted using various in vitro assays. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Human Melanoma (SH-4) | 44.63 ± 3.51 | 3.83 |
| Keratinocytes (HaCaT) | 9.64 ± 0.58 | >1 |
| Breast Cancer (MCF-7) | TBD | TBD |
Notes :
- The IC50 values indicate the concentration required to inhibit cell growth by 50%.
- A higher selectivity index indicates better selectivity for cancer cells over normal cells.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It causes cell cycle arrest at the S phase, preventing cancer cells from proliferating.
- Interaction with Cellular Targets : Ongoing research is focused on identifying specific protein targets that interact with this compound, which may elucidate its mechanism further.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
- A study demonstrated its effectiveness against multidrug-resistant cancer cell lines, showcasing its potential as a lead compound for developing new anticancer therapies .
- Another investigation reported that derivatives of this compound exhibited enhanced bioactivity compared to traditional chemotherapeutics like Cisplatin, indicating a promising alternative treatment option for resistant cancers .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Two primary routes are documented: (1) Reduction of 2,5-dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione using catalytic hydrogenation (e.g., Pd/C) under controlled pressure (3–5 bar H₂), which preserves stereochemistry by avoiding racemization. (2) Cycloaddition of N-Cbz-maleimide with pyrrolidine derivatives under microwave-assisted conditions (100–120°C, 30 min), yielding cis-configuration via kinetic control . Stereoselectivity is sensitive to solvent polarity (e.g., THF vs. DMF) and temperature gradients.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies stereochemistry via coupling constants (e.g., J = 5–7 Hz for cis-fused rings) and Cbz-group aromatic protons (δ 7.2–7.4 ppm).
- HPLC-MS : Reverse-phase C18 columns (MeCN/H₂O gradient) with ESI-MS (m/z ~345 [M+H]⁺) assess purity (>95%).
- X-ray crystallography : Resolves absolute configuration, as shown in related octahydropyrrolo[3,4-c]pyrrole derivatives .
Q. What role does the Cbz protecting group play in the stability and reactivity of intermediates during synthesis?
- Methodological Answer : The carbobenzyloxy (Cbz) group enhances nitrogen atom stability during acidic/basic conditions (e.g., in cyclization steps) and prevents unwanted side reactions like ring-opening. Deprotection via hydrogenolysis (Pd(OH)₂/C, H₂) ensures clean removal without disrupting the bicyclic core .
Advanced Research Questions
Q. How can green chemistry approaches be optimized for synthesizing functionalized octahydropyrrolo[3,4-c]pyrrole derivatives?
- Methodological Answer : Subcritical water (130°C, 30 bar N₂) reduces reaction times (2 hr vs. 24 hr) for thiourea and thiazole derivatives. Key parameters include pH adjustment (pH 5–6 with acetic acid) and solvent-free conditions, achieving yields >80% while minimizing waste. Comparative studies show improved regioselectivity over traditional DCM/acetone methods .
Q. How do structural modifications of the pyrrolo[3,4-c]pyrrole core impact biological activity in orexin receptor modulation?
- Methodological Answer : Disubstitution at positions 2 and 5 (e.g., aryl/heteroaryl groups) enhances binding affinity to orexin receptors (OX1R/OX2R). For example, 2-pyridinyl substituents increase lipophilicity (logP >2), improving blood-brain barrier penetration. In vitro assays (FLIPR Ca²⁺ flux) reveal EC₅₀ values <100 nM for insomnia-related targets .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models for pyrrolo[3,4-c]pyrrole derivatives?
- Methodological Answer : Discrepancies in bioavailability (e.g., low in vivo efficacy despite high in vitro potency) are addressed via:
- Metabolic stability assays : Liver microsome studies (human/rat) identify cytochrome P450 vulnerabilities.
- Prodrug strategies : Esterification of carboxyl groups improves oral absorption (e.g., 3-fold AUC increase in rodent models) .
Q. How effective are pyrrolo[3,4-c]pyrrole derivatives against Mycobacterium tuberculosis, and what structural features correlate with activity?
- Methodological Answer : Thiourea derivatives (e.g., 3a-b) exhibit MIC values of 12.5–25 µg/mL against M. tuberculosis H37Rv. Activity correlates with electron-withdrawing substituents (e.g., -CF₃) at position 3, which disrupt cell-wall biosynthesis. Synergy studies with rifampicin show fractional inhibitory concentration (FIC) indices <0.5 .
Q. How can computational chemistry predict hydrogen bonding interactions in this compound?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) model hydrogen-bond donor/acceptor profiles. For example, the NH group (donor) forms a 2.1 Å bond with carbonyl oxygen (acceptor), stabilizing the cis-configuration. MD simulations (AMBER) predict solvation effects, showing >90% aqueous stability over 100 ns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
